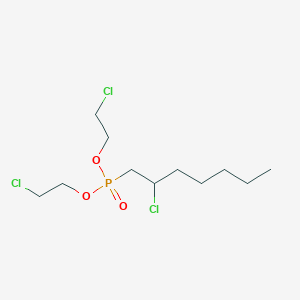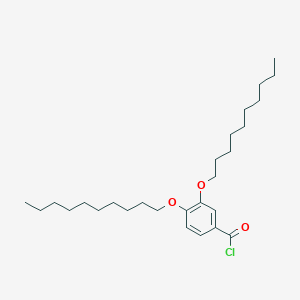![molecular formula C15H14N4S B14265679 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- CAS No. 166183-57-9](/img/structure/B14265679.png)
1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- is a heterocyclic compound that features a tetrazole ring substituted with a 4-methylphenyl group and a phenylmethylthio group
Méthodes De Préparation
The synthesis of 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 4-methylphenyl azide with phenylmethylthioacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction mixture is heated to promote the formation of the tetrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenylmethylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of high-energy materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- can be compared with other tetrazole derivatives such as:
1H-Tetrazole, 1-(4-methylphenyl)-: Lacks the phenylmethylthio group, which may result in different chemical and biological properties.
1H-Tetrazole, 5-[(phenylmethyl)thio]-: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.
1H-Tetrazole, 1-(4-chlorophenyl)-5-[(phenylmethyl)thio]-:
Propriétés
Numéro CAS |
166183-57-9 |
|---|---|
Formule moléculaire |
C15H14N4S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
5-benzylsulfanyl-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4S/c1-12-7-9-14(10-8-12)19-15(16-17-18-19)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
QLWVGDPRSGIQJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
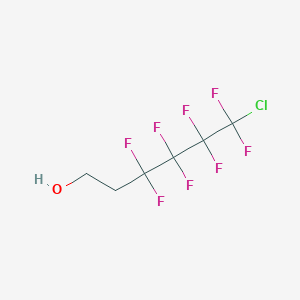
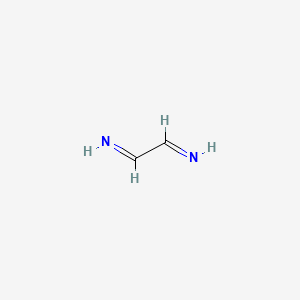
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
germane](/img/structure/B14265630.png)

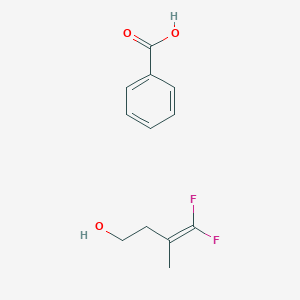

![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)
